Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate)
Description
Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate) (CAS: 1610858-95-1) is a tetraphenylethylene (TPE)-based derivative functionalized with four methyl biphenyl carboxylate groups. Its synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between 1,2,2-tetrakis(4-bromophenyl)ethene and 4-methoxycarbonylphenylboronic acid under anhydrous conditions, using potassium carbonate as a base and dimethylformamide (DMF) as the solvent . The compound’s rigid, conjugated TPE core and peripheral ester groups make it a precursor for luminescent covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where hydrolysis of the ester groups yields carboxylic acid ligands (e.g., ETTC) for coordination .
Properties
IUPAC Name |
methyl 4-[4-[1,2,2-tris[4-(4-methoxycarbonylphenyl)phenyl]ethenyl]phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H44O8/c1-63-55(59)49-29-13-41(14-30-49)37-5-21-45(22-6-37)53(46-23-7-38(8-24-46)42-15-31-50(32-16-42)56(60)64-2)54(47-25-9-39(10-26-47)43-17-33-51(34-18-43)57(61)65-3)48-27-11-40(12-28-48)44-19-35-52(36-20-44)58(62)66-4/h5-36H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOIPRFSJPTDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H44O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) typically involves a multi-step process. One common method includes the reaction of 4-bromobiphenyl with ethene-1,1,2,2-tetrayl tetrakisboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the biphenyl rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate, also known as tetramethyl 4',4'',4''',4''''-(ethene-1,1,2,2-tetrayl)tetrabiphenyl-4-carboxylate, is a chemical compound with the CAS No. 1610858-95-1 . It has the molecular formula C58H44O8 and a molecular weight of 868.96516 .
While specific applications of Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate are not detailed in the provided search results, a related compound, 4′,4′′′,4′′′′′,4′′′′′′′-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-4-carboxylic acid)), can be used to create metal-organic layers (MOLs) with applications in biosensing .
Metal-Organic Layers (MOLs) and Biosensing
- ECL Aptasensor Development A two-dimensional (2D) ultrathin metal-organic layer (MOL) based on the aggregation-induced emission (AIE) ligand H4ETTC (H4ETTC = 4′,4′′′,4′′′′′,4′′′′′′′-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-4-carboxylic acid))) has been developed for the construction of a novel electrochemiluminescence (ECL) aptasensor used in ultrasensitive detection of carcinoembryonic antigen (CEA) .
- Enhanced ECL Intensity The AIE luminogen (AIEgen)-based MOL (Hf-ETTC-MOL) displays a higher ECL intensity and efficiency than H4ETTC monomers, H4ETTC aggregates, and 3D bulk Hf-ETTC-MOF . The enhanced intensity results from the coordinative immobilization of ETTC ligands in a rigid MOL matrix, which restricts intramolecular free rotation and vibration of these ligands, reducing non-radiative transition. The porous ultrathin 2D MOL also shortens the transport distances of ions, electrons, the coreactant triethylamine (TEA), and coreactant intermediates (TEA˙ and TEA˙ +), which allows more ETTC luminophores to be excited and yields a high ECL efficiency .
- Sensitivity The constructed ECL aptasensor exhibited a linear range from 1 fg mL −1 to 1 ng mL −1 with a detection limit of 0.63 fg mL −1, achieved by using the Hf-ETTC-MOL as a novel ECL emitter and rolling circle amplification (RCA) as a signal amplification strategy .
Mechanism of Action
The mechanism by which Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) exerts its effects is primarily through its interaction with molecular targets in various pathways. For instance, in materials science, its unique structure allows it to form stable, conductive networks, enhancing the performance of electronic devices . In biological systems, it may interact with cellular membranes, facilitating the delivery of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formulas from synthesis protocols .
Research Findings and Performance Data
Luminescent Properties
- ETTC-based MOFs : Show strong blue emission due to the TPE core’s AIE effect, with quantum yields exceeding 40% in solid state .
- Ethynyl-TPE polymers : Demonstrate tunable emission wavelengths (450–600 nm) based on substituents, enabling multicolor sensing .
Stability and Reactivity
- Ester vs. carboxylic acid : The methyl ester derivative has higher solubility in organic solvents (e.g., DCM, THF), while ETTC’s carboxylic acid groups enhance hydrothermal stability in MOFs .
- Fluorinated analog : The electron-withdrawing -F groups improve oxidative stability and alter π-π stacking interactions .
Biological Activity
Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate) is a complex organic compound notable for its potential applications in materials science and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetraphenylethylene core with multiple carboxylate groups that enhance its solubility and reactivity. Its molecular formula is with a molecular weight of approximately 748.86 g/mol. The structure is characterized by the presence of four biphenyl groups linked through an ethene tetrayl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C54H36O4 |
| Molecular Weight | 748.86 g/mol |
| CAS Number | 1610858-95-1 |
| Appearance | Yellow crystalline solid |
| Purity | >98% |
Antitumor Activity
Recent studies have highlighted the compound's potential as an anti-tumor agent. The compound has been incorporated into covalent organic frameworks (COFs) which have demonstrated significant efficacy in inhibiting tumor growth. For instance, COFs synthesized using this compound exhibited a remarkable reduction in tumor size in vivo compared to control groups, indicating its potential as a sonosensitizer in cancer therapy .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that derivatives of this compound can act against various bacterial strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes. In vitro studies have demonstrated substantial antibacterial and antifungal effects, suggesting that this compound could be developed into novel antimicrobial agents .
The biological activity of tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate) is primarily attributed to its ability to form reactive intermediates that interact with biological macromolecules. The carboxylate groups are crucial for binding to metal ions, which can facilitate electron transfer processes critical for its biological effects.
Case Study 1: COF-Based Antitumor Therapy
In a study involving the use of COFs synthesized with this compound as a sonosensitizer, researchers observed that tumors treated with the COF showed an 11-fold reduction in growth compared to untreated controls. The study concluded that the incorporation of this compound into COFs significantly enhances their therapeutic efficacy against tumors .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on this compound were synthesized and tested for their antimicrobial properties. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics against resistant bacterial strains. This suggests that modifications to the structure can enhance its antimicrobial potency .
Q & A
Q. What are the critical steps in synthesizing this compound via palladium-catalyzed cross-coupling?
The synthesis involves a Suzuki-Miyaura coupling reaction between 1,2,2-tetrakis(4-bromophenyl)ethene and 4-methoxycarbonylphenylboronic acid under inert conditions. Key steps include:
- Catalyst selection : Pd(OAc)₂ (0.33 eq.) with excess CsF (24 eq.) in degassed DME at 80°C for 48 hours .
- Purification : Post-reaction, the product is recrystallized from dichloromethane/methanol to achieve 60–75% yield.
- Validation : ¹H NMR (CDCl₃) shows characteristic peaks at δ 3.93 (s, 12H, methyl esters) and δ 8.26 (s, 4H, central ethene protons) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Spectroscopic analysis : ¹H/¹³C NMR and FT-IR are used to verify ester groups (C=O stretch at ~1720 cm⁻¹) and aromatic backbone symmetry .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <1% .
- Elemental analysis : Matches calculated C (81.4%) and H (5.3%) values within 0.3% deviation .
Advanced Research Questions
Q. What strategies address low yields in the Suzuki-Miyaura coupling step?
- Optimized stoichiometry : Increasing boronic acid equivalents (6 eq.) improves coupling efficiency by reducing steric hindrance from the tetraphenylethene core .
- Solvent selection : Dry DMF or DME enhances Pd catalyst activity compared to THF, as seen in yield improvements from 55% to 72% .
- Temperature control : Prolonged heating (48–72 hours) ensures complete conversion of brominated precursors .
Q. How does this compound enable aggregation-induced emission (AIE) in covalent organic frameworks (COFs)?
- Mechanism : The tetraphenylethene core restricts intramolecular rotation in aggregated states, enhancing fluorescence quantum yield (Φ = 0.42 in solid state vs. 0.03 in solution) .
- COF design : Condensation with tetra-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) forms rigid, porous networks with tunable emission for optical sensors .
- Data validation : Time-resolved photoluminescence (TRPL) confirms prolonged excited-state lifetimes (>5 ns) in COFs .
Q. What safety protocols are critical for handling this compound in catalytic applications?
- Hazard mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact (H315/H319). Avoid ignition sources (P210) due to flammability in organic solvents .
- Waste disposal : Neutralize acidic byproducts (e.g., HBr) before aqueous disposal to comply with EPA guidelines .
Data Contradictions and Resolution
Discrepancies in hydrolysis yields to H₄ETTC (tetracarboxylic acid derivative):
- Reported yields : 66% (via KOH/MeOH/THF) vs. 85% (using ethylene glycol/KOH at 200°C) .
- Resolution : Elevated temperatures in ethylene glycol reduce steric hindrance during ester cleavage. Validate via ¹H NMR (disappearance of δ 3.93 methyl peaks) .
Divergent catalytic roles in MOFs for light-emitting diodes (LEDs):
- Contradiction : Some studies report enhanced electroluminescence (EQE = 8.2%) , while others note quenching due to π-π stacking .
- Solution : Introduce bulky substituents (e.g., biphenyl groups) to minimize stacking and retain AIE properties .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol | Reference |
|---|---|---|---|
| Reaction Time | 48 hours | 72 hours | |
| Boronic Acid Equiv. | 4 eq. | 6 eq. | |
| Solvent | DMF | DME | |
| Yield | 55% | 72% |
Q. Table 2. Safety Data Comparison
| Hazard | SDS from Aladdin | SDS from MedChemExpress |
|---|---|---|
| Skin Irritation | H315 | H315 |
| Eye Damage | H319 | H319 |
| Flammability | P210 | Not listed |
Key Takeaways for Researchers
- Prioritize Pd catalyst loading and solvent polarity for scalable synthesis.
- Leverage AIE properties in COFs for optical applications but mitigate π-π stacking.
- Adopt rigorous safety protocols to handle flammability and toxicity risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
